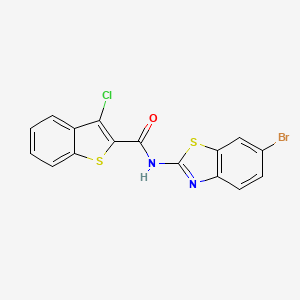

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and linked via a carboxamide group to a 3-chlorobenzothiophene moiety.

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrClN2OS2/c17-8-5-6-10-12(7-8)23-16(19-10)20-15(21)14-13(18)9-3-1-2-4-11(9)22-14/h1-7H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTBUMRUZKBQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 6-bromo-1,3-benzothiazole-2-amine with 3-chloro-1-benzothiophene-2-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzothiazole and benzothiophene compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide exhibit promising anticancer properties. Specifically, derivatives of benzothiazole have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that benzothiazole derivatives can inhibit the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Benzothiazole derivatives are known to exhibit significant antibacterial and antifungal effects, making them suitable candidates for developing new antimicrobial agents. The presence of the benzothiazole moiety enhances the bioactivity against various pathogens .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of halogen atoms (such as bromine and chlorine) into the structure is essential for enhancing biological activity and solubility in organic solvents.

Structural Insights

The structural modifications of benzothiazole derivatives have been extensively studied to optimize their pharmacological properties. For example, variations in substituents on the benzothiazole ring can significantly affect the compound's efficacy and selectivity towards specific biological targets .

Case Studies

Material Science Applications

Organic Electronics

Compounds like this compound are being explored for their utility in organic electronics due to their favorable electronic properties. The incorporation of benzothiazole units can enhance charge transport characteristics in organic semiconductors .

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by targeting specific proteins involved in cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized against similar benzothiazole derivatives. Key comparisons include substituent effects, synthetic yields, and biological activity:

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Substituent Effects on Reactivity and Activity

- Halogen vs.

- Linker Groups : Carboxamide (target compound) vs. sulfonamide (): Carboxamides generally exhibit stronger hydrogen-bonding capacity, which could improve target engagement, while sulfonamides may offer better metabolic stability .

- Synthetic Yields: The ethyl thioether derivative (, % yield) highlights the challenges in synthesizing halogenated benzothiazoles, suggesting that bromine’s steric and electronic effects may complicate reactions compared to cyano or nitro substituents .

Pharmacological Potential

While direct data for the target compound are unavailable, analogs provide insights:

- Anticonvulsant Activity : Benzothiazole-semicarbazones () with halogenated aryl groups showed 100% protection in MES tests at 30 mg/kg, implying that the target compound’s halogenated structure may confer similar CNS activity .

- Kinase Inhibition : Sulfonamide-linked benzothiazoles () are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The carboxamide linker in the target compound may offer alternative binding modes .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor and antimicrobial properties, based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzothiazole moiety and a benzothiophene component. The presence of bromine and chlorine atoms contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrClN2S |

| Molecular Weight | 327.63 g/mol |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of several compounds, including the target compound, the following results were observed:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 |

| HCC827 (Lung Cancer) | 6.26 ± 0.33 |

| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |

| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 |

These results indicate that while the compound is effective against cancer cells, it also exhibits some level of cytotoxicity towards normal fibroblast cells, suggesting a need for further optimization to enhance selectivity for tumor cells over normal cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also assessed in vitro against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

The compound was tested using the broth microdilution method, yielding the following findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising concern over antibiotic resistance.

The mechanism by which this compound exerts its biological effects may involve DNA interaction. Studies have shown that similar compounds bind to DNA in the minor groove, which could inhibit replication and transcription processes critical for cancer cell proliferation .

Q & A

Q. Table 1: Reaction Parameters from Analogous Syntheses

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | DCM, TEA, 0°C → RT, 12 h | 63% | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 70% | |

| Alternative Solvent | Ethanol, reflux, 8 h | 45-60% |

Basic: How can researchers characterize this compound using NMR and IR spectroscopy?

Answer:

Critical spectral markers include:

- ¹H NMR :

- ¹³C NMR :

- IR :

Advanced: How can contradictions in spectroscopic data be resolved?

Answer:

Contradictions arise from conformational flexibility, solvent effects, or impurities. Strategies include:

- 2D NMR : Use HSQC and HMBC to confirm connectivity (e.g., distinguishing benzothiazole vs. benzothiophene protons) .

- X-ray Diffraction : Resolve ambiguities in substituent positions via single-crystal analysis (e.g., SHELX-refined structures) .

- Cross-Validation : Compare with structurally similar compounds (e.g., 6-chloro analogs in ).

Advanced: How can X-ray crystallography and SHELX refine this compound’s structure?

Answer:

Q. Table 2: SHELX Refinement Metrics (Example)

| Parameter | Value | Reference |

|---|---|---|

| R₁ (all data) | 0.045 | |

| wR₂ | 0.121 | |

| H-bond distance | 2.89 Å (N–H···N) |

Advanced: What methodologies evaluate biological activity (e.g., antimicrobial)?

Answer:

- Antimicrobial Assays :

- Cytotoxic Activity :

Advanced: How can molecular docking inform derivative design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.